2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid
Description
BenchChem offers high-quality 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTSGDSTXRXWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681754 | |
| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915770-01-3 | |
| Record name | {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Boronic Acids in Modern Medicinal Chemistry
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the landscape of synthetic organic chemistry, with the Suzuki-Miyaura coupling emerging as a particularly powerful tool for the construction of carbon-carbon bonds.[1] At the heart of this transformation lies the boronic acid moiety, a functional group that has garnered immense interest in medicinal chemistry. Its stability, functional group tolerance, and favorable toxicological profile have established boronic acid derivatives as indispensable building blocks in the synthesis of complex pharmaceutical agents.[2] This guide provides a comprehensive technical overview of a key building block, (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid, a molecule that elegantly combines the reactivity of a boronic acid with the pharmacologically relevant piperazine scaffold.
This document will delve into the synthetic pathways, purification strategies, and detailed characterization of this compound. Furthermore, it will explore its practical application in the Suzuki-Miyaura coupling and its emerging role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical Properties and Structural Elucidation
The IUPAC name for the compound of interest is (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid .[3] Its structure features a phenylboronic acid substituted at the ortho position with a piperazine ring, which is in turn protected with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is crucial for modulating the reactivity of the piperazine nitrogen during synthetic manipulations.
| Property | Value | Reference |
| CAS Number | 915770-01-3 | [3] |
| Molecular Formula | C₁₅H₂₃BN₂O₄ | [3] |
| Molecular Weight | 306.17 g/mol | [3] |
| Appearance | Typically a white to off-white solid | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water. | [4] |
Synthesis of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid: A Step-by-Step Protocol
The synthesis of the title compound is most effectively achieved through a two-step sequence starting from commercially available reagents. The first step involves the synthesis of the key intermediate, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, followed by a lithium-halogen exchange and subsequent borylation.
Synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
This intermediate is prepared via a nucleophilic aromatic substitution reaction between 1,2-dibromobenzene and tert-butyl piperazine-1-carboxylate.
Experimental Protocol:
-
To a solution of 1,2-dibromobenzene (1.2 equivalents) in a suitable high-boiling solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.0 equivalent).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents), to the reaction mixture.
-
Heat the mixture to a temperature of 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate as a solid.
Borylation to Yield (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid
The final step involves a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.
Experimental Protocol:
-
Dissolve tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
-
To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Adjust the pH of the aqueous layer to approximately 2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid.
Purification and Characterization
Purification
Arylboronic acids can be challenging to purify via conventional silica gel chromatography due to their propensity to dehydrate and form boroxines, or to interact strongly with the silica.[5] Recrystallization is often the preferred method for obtaining high-purity material.[6][7]
Recrystallization Protocol:
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. A mixture of an organic solvent and water is often effective. For this compound, a mixture of ethanol and water or ethyl acetate and hexanes can be screened.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Workflow for the purification of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid via recrystallization.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the tert-butyl group (a singlet around 1.5 ppm integrating to 9H), the piperazine protons (multiplets in the range of 2.8-3.8 ppm), and the aromatic protons (multiplets in the range of 7.0-8.0 ppm). The B(OH)₂ protons are often broad and may not be readily observed.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the tert-butyl group (around 28 ppm and 80 ppm for the quaternary carbon), the piperazine carbons (in the 40-55 ppm range), and the aromatic carbons (in the 115-140 ppm range). The carbon attached to the boron atom will also be present in the aromatic region.
-
¹¹B NMR: Boron-11 NMR is a definitive technique for characterizing boronic acids. A single, broad signal is expected in the range of δ 28-33 ppm for the trigonal planar boronic acid.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures that are prevalent in many biologically active molecules.[1]
General Protocol for Suzuki-Miyaura Coupling:
-
In a Schlenk flask, combine the aryl halide (1.0 equivalent), (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%), and a base, typically an aqueous solution of K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents).
-
Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water.
-
Heat the reaction mixture under an inert atmosphere to 80-110 °C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by flash chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in the Synthesis of Kinase Inhibitors
The phenylpiperazine motif is a well-established pharmacophore found in numerous kinase inhibitors.[9] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, the development of selective kinase inhibitors is a major focus of modern drug discovery.
(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid serves as a valuable building block for the synthesis of kinase inhibitors that target enzymes such as the Epidermal Growth Factor Receptor (EGFR).[9][10] For instance, this boronic acid can be coupled with a suitably functionalized heterocyclic core (e.g., quinazoline, pyrimidine) via the Suzuki-Miyaura reaction to generate libraries of potential inhibitors. The piperazine moiety can be further functionalized after deprotection of the Boc group to modulate solubility, cell permeability, and target engagement.
Example Application:
The synthesis of novel EGFR inhibitors often involves the coupling of a boronic acid derivative with a halogenated heterocyclic core. The use of (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid allows for the introduction of the phenylpiperazine moiety, which can occupy the ATP-binding site of the kinase, forming key interactions with the protein.
Conclusion and Future Outlook
(2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid is a strategically important building block in contemporary medicinal chemistry. Its synthesis, while requiring careful execution of organometallic reactions, is achievable through well-established protocols. The ability to purify this compound to a high degree is critical for its successful application in sensitive catalytic reactions. Its utility in the Suzuki-Miyaura coupling provides a direct route to complex biaryl structures, which are central to the design of many targeted therapies. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the importance of versatile and well-characterized building blocks like (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid will undoubtedly increase, paving the way for the discovery of the next generation of medicines.
References
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Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Link]
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Supporting Information. (n.d.). 2. [Link]
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ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross coupling between aryl halides and phenyl- boronic acid with conventional heating method (80 1C) a. [Link]
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Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 2H-[4][6]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. [Link]
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ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
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ResearchGate. (2010). (PDF) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. [Link]
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Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. [Link]
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National Center for Biotechnology Information. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. [Link]
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]
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ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]
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Organic Syntheses. (n.d.). 4. [Link]
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ResearchGate. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
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MDPI. (2023). Synthesis and Biological Properties of EGFR-Targeted Photosensitizer Based on Cationic Porphyrin. [Link]
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YouTube. (2015). How to Purify Boric Acid (by Recrystallization). [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. [Link]
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The Strategic Application of the Tert-Butoxycarbonyl (Boc) Protecting Group in the Synthesis and Utilization of Piperazine Boronic Acids: A Technical Guide
Introduction: Navigating the Synthesis of Privileged Scaffolds
In the landscape of modern drug discovery and development, the piperazine moiety stands as a "privileged scaffold," a recurring structural motif found in a multitude of clinically successful therapeutic agents. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and oral bioavailability, and to serve as a versatile linker between different pharmacophoric elements.[1] When combined with the synthetic utility of boronic acids, particularly their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, piperazine boronic acids emerge as powerful building blocks for the construction of complex molecular architectures.[2][3]
However, the inherent reactivity of the two secondary amine functionalities within the piperazine ring presents a significant challenge in its selective functionalization. To orchestrate the desired synthetic transformations, a robust protecting group strategy is not merely advantageous but essential. This guide provides an in-depth technical examination of the tert-butoxycarbonyl (Boc) group's pivotal role in the chemistry of piperazine boronic acids. We will explore the rationale behind its selection, detail the experimental protocols for its installation and removal, and elucidate its compatibility with the sensitive boronic acid functionality, particularly in the context of palladium-catalyzed cross-coupling reactions.
The Boc Group: A Keystone for Chemoselectivity
The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in non-peptide chemistry, and for good reason.[4] Its widespread adoption is a direct consequence of a unique combination of chemical properties that render it exceptionally well-suited for the intricate synthetic sequences often required in pharmaceutical research.
Causality of Selection: Why Boc?
-
Stability and Orthogonality: The Boc group exhibits remarkable stability towards a wide range of reagents, including most nucleophiles and bases.[2] This robustness is crucial as it allows for subsequent chemical modifications at other positions of the molecule without premature cleavage of the protecting group. For instance, the conditions required for Suzuki-Miyaura cross-coupling, which typically involve a base, are well-tolerated by the Boc group.[4] This stability provides an orthogonal protecting group strategy, where the Boc group can be removed under conditions that do not affect other sensitive functionalities, such as base-labile or hydrogenolysis-sensitive groups.[2]
-
Mild and Selective Deprotection: The key to the Boc group's utility lies in the mild acidic conditions required for its removal.[4] Typically, treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an ethereal solvent like dioxane, efficiently cleaves the Boc group.[5][6] This deprotection proceeds via a mechanism involving the formation of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide, driving the reaction to completion.[7] The mildness of these conditions is paramount when working with sensitive moieties like boronic acids, which can be prone to degradation under harsh acidic or oxidative environments.
-
Modulation of Physical Properties: The introduction of the bulky and lipophilic Boc group can significantly alter the solubility profile of a molecule, often rendering highly polar piperazine derivatives more soluble in common organic solvents. This facilitates purification by standard techniques like column chromatography.
Synthesis of N-Boc-Piperazine Boronic Acid Pinacol Ester: A Step-by-Step Protocol
The synthesis of a bifunctional molecule such as an N-Boc-piperazine boronic acid requires a carefully planned sequence to ensure the integrity of both the protecting group and the boronic acid moiety. A common and effective strategy involves the protection of the boronic acid as a pinacol ester, which enhances its stability towards a broader range of reaction conditions and facilitates purification.[8]
The following is a representative, field-proven protocol for the synthesis of a key intermediate, adapted from established methodologies for the synthesis of similar heterocyclic boronic esters.[9][10]
Experimental Workflow
Caption: Synthetic workflow for N-Boc-piperazine boronic acid pinacol ester.
Detailed Methodology
Part 1: Synthesis of 1-(tert-Butoxycarbonyl)piperazine (1-Boc-piperazine)
-
To a solution of piperazine (2.0 eq.) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq.) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Part 2: Synthesis of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
-
To a reaction vessel, add 1-Boc-piperazine (1.2 eq.), 1-bromo-4-iodobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.).
-
Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent mixture, such as dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Part 3: Synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
-
In a glovebox or under an inert atmosphere, combine the aryl bromide from Part 2 (1.0 eq.), bis(pinacolato)diboron (B₂pin₂, 1.1 eq.), potassium acetate (KOAc, 1.5 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).
-
Add anhydrous, degassed dioxane as the solvent.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the formation of the boronic ester by GC-MS or LC-MS.
-
After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel to afford the final product.
| Step | Key Reagents | Typical Solvents | Temperature | Approx. Time | Typical Yield |
| Boc Protection | Piperazine, (Boc)₂O, NaOH | Dioxane/Water | 0 °C to RT | 12-16 h | >90% |
| Suzuki Coupling | 1-Boc-piperazine, Aryl Dihalide, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 80-100 °C | 12-24 h | 70-85% |
| Miyaura Borylation | Aryl Bromide, B₂pin₂, Pd(dppf)Cl₂, KOAc | Dioxane | 80-100 °C | 12-24 h | 60-80% |
The Critical Juncture: Boc Deprotection in the Presence of a Boronic Acid Ester
The selective removal of the Boc group to unmask the piperazine nitrogen for further functionalization is a critical step. The challenge lies in achieving complete deprotection without compromising the integrity of the C-B bond of the boronic acid pinacol ester, which can be susceptible to protodeborylation under harsh acidic conditions.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Recommended Deprotection Protocols
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve the Boc-protected piperazine boronic acid pinacol ester (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add TFA (5-10 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.[11]
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Method B: Hydrochloric Acid (HCl) in Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of an anhydrous solvent like dioxane or methanol.
-
Add a solution of 4M HCl in dioxane (5-10 eq.).
-
Stir the reaction at room temperature for 1-4 hours.[6]
-
Monitor the reaction progress.
-
Upon completion, the product often precipitates as the hydrochloride salt and can be isolated by filtration. Alternatively, the solvent can be removed in vacuo.
Comparative Analysis and Causality
| Condition | Advantages | Disadvantages | Causality |
| TFA in DCM | - Fast and efficient- Volatile, easy to remove | - Strongly acidic, may cause some protodeborylation- Potential for tert-butylation side reactions | The strong acidity of TFA rapidly protonates the Boc group, leading to fast cleavage. The volatility simplifies work-up. |
| HCl in Dioxane | - Generally milder than neat TFA- Product often precipitates as HCl salt | - Can be slower- Dioxane is a less desirable solvent | The lower concentration of the acid and the ethereal solvent can moderate the reactivity, potentially offering better preservation of the boronic acid ester. |
Self-Validation: It is crucial to perform deprotection reactions on a small scale first and analyze the crude reaction mixture by ¹H NMR to assess the stability of the boronic acid pinacol ester. The presence of signals corresponding to the pinacol group (typically a singlet around 1.3 ppm) confirms its integrity.
Application in Suzuki-Miyaura Cross-Coupling
The ultimate utility of Boc-protected piperazine boronic acids is realized in their application as coupling partners in Suzuki-Miyaura reactions to introduce the piperazine moiety into a target molecule. The Boc group's stability under the basic conditions of the coupling is a key enabler of this strategy.
Generalized Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the Boc-protected piperazine boronic acid pinacol ester (1.1 eq.), the aryl or heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq.).
-
Degas the vessel and backfill with an inert gas.
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.
-
Heat the reaction mixture to 80-110 °C for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify by column chromatography or recrystallization.
Conclusion and Future Outlook
The tert-butoxycarbonyl protecting group serves as an indispensable tool in the strategic synthesis of piperazine boronic acids. Its robust nature, coupled with the mild conditions required for its removal, provides the necessary orthogonality to successfully construct and utilize these valuable bifunctional building blocks. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to confidently employ this methodology in the synthesis of novel and complex molecules. As the demand for sophisticated chemical matter continues to grow, the judicious application of protecting group strategies, exemplified by the use of the Boc group in this context, will remain a cornerstone of successful synthetic chemistry.
References
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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ResearchGate. (n.d.). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
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ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
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ResearchGate. (2015). Can anyone guide in synthesis of pyrrole boronic acid ester?[Link]
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Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
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ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
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Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
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YouTube. (2020). Suzuki cross-coupling reaction. [Link]
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ResearchGate. (2023). Synthesis, crystal structure and DFT study of tert -butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
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A Preliminary Investigation into the Reactivity of 2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]phenylboronic Acid: A Technical Guide
Abstract
2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenylboronic acid is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique architecture, featuring an ortho-substituted phenylboronic acid moiety coupled with a sterically demanding N-Boc-protected piperazine, presents both significant synthetic opportunities and distinct reactivity challenges. This technical guide provides an in-depth exploration of the core reactivity of this compound, with a primary focus on its application in the Suzuki-Miyaura cross-coupling reaction. We will dissect the influence of its structural components, discuss common side reactions, and provide field-proven protocols to guide researchers, scientists, and drug development professionals in leveraging this versatile reagent effectively.
Introduction: Understanding the Reagent's Core Attributes
The subject of our investigation, 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenylboronic acid, is a bifunctional organic compound of significant interest. The piperazine ring is a well-established "privileged scaffold" in drug discovery, frequently found in agents targeting the central nervous system (CNS), infectious diseases, and cancer.[1] This boronic acid derivative provides a direct and efficient route for incorporating this valuable pharmacophore into complex molecular frameworks.
The molecule's reactivity is dictated by a delicate interplay between three key features:
-
The Boronic Acid Group [-B(OH)₂]: This functional group is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3]
-
The Ortho-Substituted Piperazine: The placement of the bulky piperazine group at the ortho position to the boronic acid introduces significant steric hindrance. This has profound implications for reaction kinetics and requires careful selection of catalytic systems.[4][5]
-
The Tert-butoxycarbonyl (Boc) Protecting Group: The Boc group serves a critical dual function. It deactivates the distal nitrogen of the piperazine, preventing it from acting as a competing nucleophile or a catalyst poison.[1][6] Furthermore, its stability under basic coupling conditions and lability under acidic conditions provides an orthogonal handle for sequential synthetic transformations.[6][7]
This guide will navigate the practical aspects of this reagent's reactivity, grounding our discussion in mechanistic principles to empower the user with a predictive understanding of its behavior.
Physicochemical Properties and Synthesis Overview
A foundational understanding of the reagent's physical properties is essential for its proper handling, storage, and application in synthesis.
| Property | Value |
| IUPAC Name | (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid[8] |
| CAS Number | 915770-01-3[8][9] |
| Molecular Formula | C₁₅H₂₃BN₂O₄[8][9] |
| Molecular Weight | 306.17 g/mol [8][9] |
| Appearance | Typically a white to off-white solid |
| Purity | Commercially available at ≥97% purity[8] |
| Storage | Store at 0-8 °C to maintain stability[8] |
Synthetic Strategy
The synthesis of ortho-substituted phenylboronic acids often requires specialized methods to overcome the challenge of directed functionalization. A common and effective strategy involves ortho-lithiation of a Boc-protected precursor followed by quenching with a trialkyl borate ester. This approach leverages the directing ability of the Boc group and the steric bulk of the base to achieve regioselectivity.[10][11]
Caption: Generalized workflow for the synthesis of the title compound.
Core Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this boronic acid, enabling the formation of a C(sp²)-C(sp²) bond between the boronic acid-bearing phenyl ring and an aryl or vinyl halide/triflate.[3][12]
The Catalytic Cycle: A General Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.[3]
-
Transmetalation: The organic group from the activated boronic acid (the boronate species, formed by reaction with a base) is transferred to the palladium center.[3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new biaryl product and regenerating the Pd(0) catalyst.[3]
Causality of Experimental Choices: Navigating the Challenges
The specific structure of 2-[4-(Boc)piperazin-1-yl]phenylboronic acid introduces complexities that must be addressed through rational protocol design.
-
Challenge 1: Steric Hindrance: The bulky ortho-piperazinyl group can significantly slow down the transmetalation step. The catalyst's coordination sphere must be able to accommodate this bulky substrate.
-
Field-Proven Insight: Standard catalysts like Pd(PPh₃)₄ may prove sluggish. The use of palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is often required. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species that is more accessible to the hindered boronic acid.[13]
-
-
Challenge 2: Lewis Basicity and Catalyst Inhibition: The nitrogen atoms in the piperazine ring, although protected, can still exhibit Lewis basicity and potentially coordinate to the palladium center. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes.
-
Field-Proven Insight: The choice of base is critical. While a base is necessary to form the reactive boronate species, a very strong or coordinating base can exacerbate catalyst inhibition.[14] Often, a moderately strong, non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ provides the best balance. In particularly challenging cases, K₃PO₄ is used. The base's role is to activate the boronic acid, making it more nucleophilic for the transmetalation step.[15]
-
-
Challenge 3: Protodeboronation: A common and often overlooked side reaction is the cleavage of the C-B bond by a proton source, replacing the boronic acid with a hydrogen atom.[16] This is particularly prevalent at elevated temperatures and with extended reaction times.
-
Field-Proven Insight: To mitigate protodeboronation, it is crucial to use rigorously deoxygenated solvents and maintain an inert atmosphere (N₂ or Ar). Reaction times should be optimized (monitored by TLC or LC-MS) to avoid prolonged heating after the reaction has reached completion.
-
Validated Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to address the challenges outlined above.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling the title compound with a generic aryl bromide.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]phenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (N₂ or Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction concentration is typically 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.
Protocol 2: Post-Coupling Boc Deprotection
The Boc group is stable to the basic conditions of the Suzuki coupling but can be readily removed to reveal the secondary amine for further functionalization.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected coupled product in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add a strong acid. A 4M solution of HCl in dioxane or trifluoroacetic acid (TFA) are common choices.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the HCl or TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the salt in water and basify to pH >10 with 1M NaOH. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers, and concentrate to yield the deprotected product.[1]
Integrated Experimental Workflow
The entire process from coupling to the final deprotected product can be visualized as a sequential workflow.
Caption: A comprehensive workflow from coupling to final product isolation.
Conclusion
2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenylboronic acid is a powerful and versatile reagent, but its effective use hinges on a clear understanding of its inherent reactivity. The steric hindrance imposed by the ortho-piperazine substituent is the dominant factor influencing its behavior in Suzuki-Miyaura cross-coupling reactions. By selecting appropriate bulky phosphine ligands, optimizing the base and reaction conditions to minimize side reactions like protodeboronation, researchers can successfully harness this building block to construct complex molecules of high value in pharmaceutical and materials science discovery. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful application of this important synthetic tool.
References
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- AChemBlock. (n.d.). 2-[4-(tert-Butoxycarbonyl)piperazine-1-yl]phenylboronic acid 97% | CAS: 915770-01-3.
- CymitQuimica. (n.d.). (2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)boronic acid.
- YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H.
- ACS Publications - American Chemical Society. (n.d.). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Benchchem. (n.d.). The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
- PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines.
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
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- 7. researchgate.net [researchgate.net]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid
Introduction: Navigating the Challenges of a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures.[] This guide focuses on a specific, yet increasingly relevant building block: 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid .
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous blockbuster drugs due to its favorable pharmacokinetic properties.[4] However, the title boronic acid presents a unique set of challenges for the synthetic chemist. Its structure combines two key features that can impede the efficiency of the Suzuki-Miyaura coupling:
-
Steric Hindrance: The ortho-position of the boronic acid group creates significant steric bulk, which can hinder key steps in the catalytic cycle.[5][6]
-
Lewis Basicity: The presence of nitrogen atoms in the piperazine ring can lead to catalyst inhibition by coordinating to the palladium center, a known issue with Lewis-basic substrates.
This document provides a detailed examination of the mechanistic nuances, a rationale for component selection, and a robust, field-proven protocol for successfully employing this valuable substrate in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Deep Dive: Overcoming Steric and Electronic Hurdles
A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[7][8]
For 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid, two steps are particularly critical:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide (or triflate) bond. The rate of this step is influenced by the electron density of the ligand.
-
Transmetalation: This is often the rate-determining step. The organic group from the boron atom is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[8][9] The steric hindrance from the ortho-piperazinylphenyl group can significantly slow this transfer.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands are known to accelerate this final step.[1]
To overcome these challenges, the selection of the catalyst, ligand, and base is not merely a choice but a strategic decision to favor the desired reaction pathway over potential side reactions.
Common Side Reactions
-
Protodeboronation: The replacement of the -B(OH)₂ group with a hydrogen atom. This is often promoted by excess water or acidic impurities and can be a significant issue with electron-rich or sterically hindered boronic acids.[10]
-
Homocoupling: The coupling of two boronic acid molecules. This is typically caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a different catalytic pathway.[7]
-
Dehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom, often facilitated by certain solvents or bases.[7]
Strategic Component Selection: The "Why" Behind the Protocol
The success of coupling this challenging substrate hinges on the synergistic effect of the palladium source, ligand, base, and solvent.
| Component | Recommended Choice(s) | Rationale & Justification |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source that readily generates the active catalyst. Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to Pd(0) by phosphine ligands. For sterically demanding reactions, starting with a reliable catalyst source is crucial.[5][9] |
| Ligand | Buchwald Ligands: SPhos, XPhos, RuPhos | This is the most critical parameter. The ortho-substituent demands a ligand that is both bulky and electron-rich . Bulky phosphine ligands accelerate the reductive elimination step and can stabilize the coordinatively unsaturated species necessary for efficient catalysis.[1][6] Their electron-donating nature promotes the oxidative addition step.[11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[9] K₃PO₄ is an excellent general-purpose base that is strong enough to facilitate the reaction without promoting significant decomposition of the Boc-protecting group. K₂CO₃ is a milder option. Cs₂CO₃ can be effective but is more expensive and hygroscopic. The base must be soluble enough in the reaction medium, often requiring an aqueous co-solvent. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | An organic solvent is needed to solubilize the substrates and catalyst. An aqueous co-solvent is typically essential to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex required for transmetalation.[7] 1,4-Dioxane is a high-boiling, effective solvent for many Suzuki couplings. Rigorous degassing of the solvent is mandatory to prevent catalyst oxidation.[7] |
| Aryl Electrophile | Aryl Bromide or Iodide (Ar-Br, Ar-I) | The reactivity order for the halide leaving group is I > Br > OTf >> Cl.[11] Aryl bromides offer a good balance of reactivity and cost. While modern catalyst systems can activate aryl chlorides, starting with a more reactive partner is advisable when developing a protocol for a challenging substrate. |
Detailed Experimental Protocol
This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid with a generic aryl bromide. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Materials and Equipment
-
Reactants: 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid, Aryl halide/triflate
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄)
-
Solvents: Anhydrous 1,4-Dioxane, Degassed Deionized Water
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, inert gas line (Argon or Nitrogen), standard glassware for work-up and purification.
Step-by-Step Procedure
-
Reaction Vessel Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-Dioxane and water (typically a 4:1 to 5:1 ratio). Add the solvent to the flask via syringe. The mixture will likely be a suspension.
-
Catalyst Premixing (Optional but Recommended): In a separate, small, inerted vial, briefly mix the Pd₂(dba)₃ (e.g., 1-2 mol %) and SPhos (e.g., 2-4 mol %) in a small amount of the reaction solvent. This can help with consistent catalyst activation.
-
Catalyst Addition: Add the ligand and palladium source (or the premixed solution) to the reaction flask. The mixture may change color, often to a darker brown or yellow.
-
Reaction Execution: Lower the flask into a preheated oil bath or heating mantle set to 90-100 °C. Stir the mixture vigorously for the duration of the reaction. Reaction times can range from 2 to 24 hours.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS to check for the consumption of the limiting reagent (typically the aryl halide).
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently degassed solvent.3. Base is not dissolving/activating boronic acid. | 1. Use fresh Pd source and ligand.2. Degas solvents thoroughly by sparging with Ar/N₂ for 20-30 min.3. Increase the proportion of water or switch to a more soluble base like Cs₂CO₃. |
| Significant Protodeboronation | 1. Presence of acidic impurities.2. Reaction temperature too high or time too long. | 1. Ensure reagents are pure. Use a fresh, anhydrous base.2. Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor closely to avoid unnecessary heating after completion. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination in the reaction vessel.2. Inefficient reduction of a Pd(II) precatalyst. | 1. Improve inert atmosphere technique (evacuate/backfill cycles).2. Switch to a Pd(0) source like Pd₂(dba)₃ or ensure a sufficient excess of phosphine ligand to reduce the Pd(II) source. |
| Boc-Group Cleavage | 1. Use of a protic solvent under harsh conditions.2. Contamination with strong acid. | 1. This is rare under typical Suzuki conditions but possible. Ensure the reaction is not overly prolonged at high temperatures. Avoid strongly acidic work-up conditions. |
References
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available at: [Link]
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Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
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How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. Available at: [Link]
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Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. - ACS Publications. Available at: [Link]
-
Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
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Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides - Organic Chemistry Portal. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
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2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid as a building block for pharmaceutical intermediates
An In-Depth Guide to the Application of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern drug discovery and development, the efficiency of synthesizing complex molecules is paramount. The selection of starting materials—or building blocks—is a critical decision that dictates the feasibility, scalability, and elegance of a synthetic route. 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid has emerged as a particularly valuable reagent for medicinal chemists. Its structure is a masterful convergence of three key functionalities: the arylboronic acid, a cornerstone of palladium-catalyzed cross-coupling reactions; the piperazine moiety, a privileged scaffold in medicinal chemistry known to enhance solubility and modulate pharmacokinetic properties[1][2]; and the tert-butoxycarbonyl (Boc) protecting group, which offers a reliable method for masking the reactivity of the secondary amine, only to be removed under specific conditions for further elaboration.
This guide provides an in-depth exploration of this building block, moving beyond simple catalog data to offer field-proven insights, detailed protocols, and the rationale behind critical experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound's full potential in the synthesis of next-generation pharmaceutical intermediates.
Compound Profile & Physicochemical Properties
A thorough understanding of a reagent's properties is the foundation of its effective application. 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is a stable, solid material, but its handling and reactivity are governed by its unique trifunctional structure.
| Property | Value | Source |
| CAS Number | 915770-01-3 | [3] |
| Molecular Formula | C₁₅H₂₃BN₂O₄ | [3] |
| Molecular Weight | 306.17 g/mol | [3] |
| Appearance | Typically an off-white to white solid | N/A |
| Purity | Commercially available at ≥97% | [3] |
| Storage | Store at 0-8 °C under an inert atmosphere | [3] |
Key Structural Features & Their Implications:
-
Ortho-Substituted Phenylboronic Acid: The placement of the piperazine group ortho to the boronic acid can influence the dihedral angle of the resulting biaryl bond formed during cross-coupling. This steric influence can be a powerful tool for medicinal chemists to control the final conformation of a drug molecule, potentially enhancing its binding affinity to a biological target.
-
Boc-Protected Piperazine: The Boc group provides robust protection to the distal nitrogen of the piperazine ring under the basic conditions typical of Suzuki-Miyaura coupling. Its facile removal under acidic conditions (e.g., TFA or HCl) creates a synthetic handle for introducing additional pharmacophoric elements or vectors for property modulation.[1]
-
Piperazine Ring: This heterocycle is one of the most frequently used in drug discovery.[2] Its inclusion often improves aqueous solubility and provides a basic nitrogen center that can be protonated at physiological pH, aiding in drug-target interactions and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this building block is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] This reaction is a workhorse in pharmaceutical synthesis due to its mild conditions and high tolerance for a wide variety of functional groups.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 2-[4-(Boc)piperazin-1-yl]phenylboronic acid with a variety of aryl or heteroaryl halides.
Materials:
-
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.1 - 1.5 eq.)
-
Aryl/Heteroaryl Halide (R-X, where X = Br, I, or Cl) (1.0 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or XPhos Pd G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)
-
Reaction vessel, magnetic stirrer, condenser, and inert gas (Nitrogen or Argon) supply.
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), 2-[4-(Boc)piperazin-1-yl]phenylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling or protodeboronation.
-
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and preventing catalyst decomposition.
-
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent, followed by the palladium catalyst (2 mol%).
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) is a crucial step to remove dissolved oxygen.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Expertise in Action: For less reactive aryl chlorides, a stronger base like Cs₂CO₃ or K₃PO₄ and a more electron-rich, sterically hindered phosphine ligand (e.g., from an XPhos or SPhos precatalyst) are often required to facilitate the oxidative addition step, which is the rate-limiting step for aryl chlorides.[5]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Case Study: Synthesis of a Key Nintedanib Intermediate
Nintedanib is a tyrosine kinase inhibitor used for treating idiopathic pulmonary fibrosis and certain types of cancer. Our building block can be envisioned in a convergent synthesis strategy to rapidly construct the core of the molecule.
Caption: Synthetic workflow towards a Nintedanib intermediate.
Protocol 2: Boc Deprotection for Further Functionalization
After the Suzuki coupling, the Boc group can be efficiently removed to liberate the piperazine nitrogen, allowing for subsequent reactions such as acylation, alkylation, or reductive amination.[6]
Caption: General scheme for the acidic cleavage of a Boc protecting group.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-protected intermediate (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the acid reagent. Common choices include:
-
Trifluoroacetic acid (TFA) (5-10 eq.) for reactions in DCM.
-
A solution of HCl in Dioxane (typically 4M) (5-10 eq.).
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be co-evaporated with toluene to remove residual acid. The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound, like many boronic acids and piperazine derivatives, requires careful handling.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place (refrigerator recommended at 0-8 °C).[3] The compound can be hygroscopic; storage under an inert gas like argon or nitrogen is advisable to maintain its integrity and reactivity over time.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized). 2. Insufficiently degassed solvent. 3. Base is not strong enough. | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure thorough degassing of all solvents. 3. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃). |
| Incomplete Reaction | 1. Insufficient heating or reaction time. 2. Steric hindrance from substrates. | 1. Increase temperature or prolong reaction time. 2. Increase catalyst loading (e.g., from 2% to 5%). Use a more active catalyst system (e.g., with bulky phosphine ligands). |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Reaction temperature is too high. | 1. Use anhydrous solvents and ensure the base is dry. 2. Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is more than just a chemical; it is a strategic tool that enables the rapid and efficient construction of complex molecular architectures relevant to the pharmaceutical industry. By combining the reliable C-C bond-forming power of the Suzuki-Miyaura reaction with the privileged nature of the piperazine scaffold, this building block provides a direct route to valuable intermediates. A comprehensive understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, empowers researchers to confidently and successfully integrate this versatile reagent into their synthetic programs.
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Catalyst Selection for Suzuki Reactions Involving 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid: An Application Note and Protocol
Introduction: Navigating the Challenges of Sterically Encumbered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness, functional group tolerance, and relatively mild conditions.[1] This palladium-catalyzed carbon-carbon bond formation has become indispensable in the pharmaceutical and fine chemical industries for the construction of biaryl and heteroaryl structures.[2] The reaction's general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]
This application note focuses on a specific, yet increasingly relevant, substrate: 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid. This molecule presents a unique set of challenges due to the steric hindrance imposed by the ortho-piperazine substituent. Such steric bulk can significantly impede the crucial transmetalation step of the catalytic cycle, often leading to low yields and sluggish reaction times. Furthermore, the presence of multiple nitrogen atoms in the piperazine moiety can lead to catalyst inhibition or undesired side reactions.
Therefore, the judicious selection of the catalyst system—comprising a palladium precursor and a supporting ligand—is paramount to achieving high efficiency and yield in Suzuki reactions with this substrate. This guide provides a detailed exploration of catalyst and ligand selection, supported by mechanistic insights and a comprehensive experimental protocol for researchers, scientists, and drug development professionals.
Catalyst System Selection: A Rationale-Driven Approach
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the synergistic interplay between the palladium source and the ligand. The ligand's electronic and steric properties profoundly influence the reactivity and stability of the catalytic species.
Palladium Precursors: From Traditional to Pre-catalysts
A variety of palladium sources can be employed, ranging from simple salts to preformed catalyst complexes.
-
Traditional Sources (Pd(0) and Pd(II) salts):
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used, air-stable Pd(0) source that enters the catalytic cycle directly.[4][5] While effective for many standard couplings, its performance can be suboptimal with sterically hindered substrates due to the relatively small cone angle of the triphenylphosphine ligand.
-
Palladium(II) Acetate (Pd(OAc)₂) and Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂): These are common Pd(II) precursors that require in-situ reduction to the active Pd(0) species.[4][6] They are often used in combination with more sophisticated ligands.
-
-
Buchwald Pre-catalysts (G1, G2, G3, G4): These are well-defined, air- and moisture-stable palladium complexes that feature a biarylphosphine ligand.[7][8] They are designed for rapid generation of the active monoligated Pd(0) species in solution, which is often crucial for challenging couplings. For sterically hindered substrates like the one , third-generation (G3) pre-catalysts such as tBuXPhos Pd G3 are often an excellent starting point due to their high activity and broad substrate scope.[9][10]
The Critical Role of Ligands: Overcoming Steric Hindrance
For ortho-substituted boronic acids, the choice of ligand is arguably the most critical parameter. Bulky, electron-rich monophosphine ligands, often referred to as "Buchwald-type" ligands, have revolutionized the field by enabling the coupling of previously unreactive partners.[11][12]
These ligands promote the formation of a monoligated, highly reactive L-Pd(0) species. The steric bulk of the ligand facilitates the reductive elimination step and can also prevent the formation of inactive palladium clusters. The electron-rich nature of these ligands enhances the rate of oxidative addition.
Key Ligand Classes for Sterically Hindered Couplings:
-
Dialkylbiarylphosphines (Buchwald Ligands): This class includes ligands like XPhos , SPhos , and tBuXPhos . Their significant steric bulk and electron-donating properties make them highly effective for coupling sterically demanding substrates.[12][13] For 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid, ligands from this family are highly recommended.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium, leading to robust catalysts.[14] They can be effective in challenging Suzuki reactions, although their application with sterically hindered boronic acids should be evaluated on a case-by-case basis.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid with an aryl bromide. Optimization of reaction parameters (temperature, reaction time, base, and solvent) may be necessary for specific substrates.
Materials and Reagents
-
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.2 - 1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Standard laboratory glassware for workup and purification
Reaction Setup and Execution
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.2 equiv.), the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to a concentration of ~0.1 M in the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction: Extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Data Presentation and Visualization
Table 1: Recommended Catalyst Systems for Sterically Hindered Suzuki Couplings
| Palladium Precursor | Ligand | Recommended Base(s) | Typical Solvent(s) | Key Advantages |
| Pd(OAc)₂ | XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane, THF | Versatile and effective for a broad range of substrates. |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃, K₃PO₄ | Toluene, Dioxane | Highly active for challenging couplings, including heteroaryl substrates. |
| tBuXPhos Pd G3 | (integrated) | K₃PO₄, CsF | Dioxane/H₂O, Toluene | Air- and moisture-stable pre-catalyst, highly active for sterically hindered substrates.[9] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene, DME, THF/H₂O | A classic, readily available catalyst, but may be less effective for this specific substrate.[5][15] |
Visualizing the Catalytic Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Decision Workflow for Catalyst Selection
Caption: A decision-making guide for selecting an appropriate catalyst system.
Conclusion and Future Perspectives
The successful Suzuki-Miyaura coupling of sterically demanding substrates like 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is highly dependent on the rational selection of the catalyst system. The use of bulky, electron-rich phosphine ligands, particularly in the form of stable and highly active Buchwald pre-catalysts, is a robust strategy to overcome the challenges posed by steric hindrance. The provided protocol serves as a solid foundation for further optimization and application in complex molecule synthesis. As the demand for structurally diverse compounds in drug discovery continues to grow, the development of even more efficient and versatile catalyst systems for challenging Suzuki-Miyaura reactions will remain an active and important area of research.
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Elumalai, V., Sandtorv, A. H., & Bjørsvik, H.-R. (2016). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ChemistrySelect, 1(12), 3238-3244. [Link]
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Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1265. [Link]
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Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]
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Wallace, D. J., & Chen, C. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Organic letters, 11(20), 4572–4575. [Link]
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Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2016). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. New Journal of Chemistry, 40(4), 3164-3170. [Link]
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Bruneau, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35836-35846. [Link]
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Yoshifuji, M., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(35), 12241-12247. [Link]
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Tamiz, M. M., & Karvembu, R. (2013). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Journal of the Iranian Chemical Society, 10(6), 1163-1170. [Link]
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Cédric, F., & Felpin, F.-X. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Karami, K., & Haghighat, N. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 3(1), 1-8. [Link]
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Jagtap, S. R., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(11), e202305085. [Link]
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Itoh, T., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5019-5024. [Link]
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Akkoç, S., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(1), 23-37. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1–54. [Link]
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Muthu Tamizh, M., & Karvembu, R. (2013). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 405, 463-469. [Link]
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Scale-Up Synthesis Considerations for Reactions with 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is a valuable building block in medicinal chemistry, frequently employed in palladium-catalyzed cross-coupling reactions to synthesize complex biaryl structures that are often key components of active pharmaceutical ingredients (APIs). The transition from laboratory-scale synthesis to pilot plant or manufacturing scale, however, presents a unique set of challenges that require careful consideration and process optimization. This guide provides an in-depth analysis of the critical factors for the successful scale-up of reactions involving this versatile reagent, with a particular focus on the widely utilized Suzuki-Miyaura coupling. We will explore key process parameters, potential pitfalls, and robust mitigation strategies, supplemented with a detailed, scalable protocol and illustrative diagrams to ensure a comprehensive understanding for researchers and process chemists.
Introduction: The Significance of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid in Drug Discovery
The piperazine moiety is a privileged scaffold in drug discovery, appearing in a multitude of approved drugs across various therapeutic areas. Its ability to engage in hydrogen bonding, its basic nature allowing for salt formation and improved solubility, and its conformational flexibility make it a desirable feature in drug candidates. The combination of a piperazine unit with a phenylboronic acid creates a powerful synthetic handle for the construction of biaryl systems through reactions like the Suzuki-Miyaura coupling.[1] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen offers the advantage of modulating the reactivity and solubility of the molecule while allowing for straightforward deprotection at a later synthetic stage.
However, the very features that make this reagent attractive can also introduce complexities during scale-up. The presence of multiple heteroatoms can lead to catalyst inhibition or side reactions, and the relatively high molecular weight of the boronic acid impacts process mass intensity. Therefore, a thorough understanding of the reaction mechanism and the physical and chemical properties of all components is paramount for a successful and efficient scale-up campaign.
Core Principles for Scaling Up Suzuki-Miyaura Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its functional group tolerance and relatively mild reaction conditions.[2] The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[2] While seemingly straightforward on a lab scale, each of these steps can be influenced by the physical and chemical environment of a large-scale reactor.
The Catalytic Cycle: A Scale-Up Perspective
Figure 1: The Suzuki-Miyaura catalytic cycle. Each step is subject to scale-dependent variables.
Critical Scale-Up Parameters and Optimization Strategies
Successful scale-up hinges on a meticulous evaluation and optimization of several key parameters. What works efficiently in a round-bottom flask may not be directly translatable to a multi-hundred-liter reactor.
Reagent Stoichiometry and Quality
In laboratory settings, it is common to use a slight excess of the boronic acid to drive the reaction to completion. However, at scale, this can lead to significant cost increases and downstream purification challenges.
-
Boronic Acid Equivalents: A systematic study to determine the minimum effective excess of the boronic acid is crucial. Often, at scale, the stoichiometry can be brought closer to 1:1, especially with optimized reaction conditions.
-
Aryl Halide Quality: The purity of the aryl halide coupling partner is critical. Trace impurities can have a significant impact on catalyst performance and the final product's impurity profile.
-
Base Selection and Equivalents: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its stoichiometry are critical.[3] Inhomogeneous mixing in large reactors can lead to localized high concentrations of base, which can promote side reactions. The particle size and solubility of the base in the chosen solvent system are also important considerations at scale.
Catalyst and Ligand Selection and Loading
The cost of palladium catalysts is a major driver in large-scale synthesis. Therefore, minimizing catalyst loading without compromising reaction efficiency is a primary goal.
-
Catalyst Loading: High-throughput screening can be employed at the lab scale to identify catalyst systems that are effective at low loadings (e.g., < 0.1 mol%).
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the different steps of the catalytic cycle. For sterically hindered couplings or less reactive aryl chlorides, specialized phosphine ligands or N-heterocyclic carbene (NHC) ligands may be necessary.[4]
-
Catalyst Recycling: For very large-scale processes, the development of methods for catalyst recycling can be economically advantageous. This can involve using heterogeneous catalysts or developing specific workup procedures to recover the homogeneous catalyst.[5]
Solvent Selection and Concentration
The choice of solvent is one of the most critical decisions in process development, with significant implications for reaction performance, safety, cost, and environmental impact.
-
Process-Friendly Solvents: Solvents used in large-scale manufacturing should ideally be low-cost, non-toxic, have a high flash point, and be easily recoverable. A mixture of an organic solvent (e.g., 2-butanol, toluene) and water is often employed for Suzuki couplings.[6]
-
Reaction Concentration: Running reactions at higher concentrations is generally preferred at scale to maximize reactor throughput. However, this can lead to issues with mixing, heat transfer, and solubility of reagents and byproducts.
Thermal Safety and Exotherm Control
Suzuki-Miyaura reactions are often exothermic, and the heat generated can be significant at a large scale.[7]
-
Calorimetry Studies: Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) studies are essential to understand the thermal profile of the reaction and to identify any potential thermal runaway hazards.[7]
-
Controlled Addition: Instead of adding all reagents at once, a controlled addition of one of the reactants (e.g., the boronic acid solution) can be used to manage the exotherm.
-
Reactor Cooling: The efficiency of the reactor's cooling system must be sufficient to dissipate the heat generated during the reaction.
Workup and Product Isolation
The purification methods used in the laboratory, such as column chromatography, are generally not feasible for large-scale production.
-
Crystallization: The development of a robust crystallization procedure is often the most effective method for purifying the final product at scale.[8] This involves a careful selection of solvents and optimization of cooling profiles and agitation rates.
-
Palladium Removal: Residual palladium in the final API is strictly regulated. Various techniques can be employed to remove palladium, including treatment with scavengers (e.g., thiourea, activated carbon), extraction with aqueous solutions of chelating agents, or filtration through specialized cartridges.
-
Impurity Purging: The workup and isolation procedures must be designed to effectively remove process-related impurities, such as unreacted starting materials, homocoupled byproducts, and deboronated starting materials.
Table 1: Comparison of Lab-Scale vs. Scale-Up Considerations
| Parameter | Lab-Scale (grams) | Pilot/Manufacturing Scale (kilograms) | Rationale for Change |
| Boronic Acid Stoichiometry | 1.2 - 1.5 equivalents | 1.05 - 1.1 equivalents | Cost of goods, minimize downstream impurities. |
| Catalyst Loading | 1 - 5 mol% | 0.05 - 0.5 mol% | Cost of palladium, reduce heavy metal contamination. |
| Solvent | Dioxane, THF, DMF | 2-Butanol/Water, Toluene/Water | Safety, cost, environmental impact, ease of workup. |
| Purification | Column Chromatography | Crystallization, Extraction | Scalability, efficiency, cost. |
| Temperature Control | Heating mantle, oil bath | Jacketed reactor with controlled heating/cooling | Effective heat transfer for large volumes, safety. |
| Reagent Addition | All at once | Controlled addition of a limiting reagent | Manage exotherm, control impurity formation. |
Detailed Protocols: A Scalable Suzuki-Miyaura Coupling
The following protocols provide a representative example of a Suzuki-Miyaura coupling reaction using 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid, with considerations for scaling from the laboratory to a pilot plant setting.
Laboratory-Scale Protocol (10-gram scale)
Materials:
-
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.01 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aryl bromide (1.0 eq), 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 20-30 minutes.
-
Add Pd(dppf)Cl₂ (0.01 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pilot-Scale Protocol (1-kilogram scale)
Materials:
-
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.05 eq)
-
Aryl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃), milled (2.2 eq)
-
XPhos Pd G3 (0.05 mol%)
-
2-Butanol
-
Deionized water
Procedure:
-
Charge a clean and dry 50 L glass-lined reactor with the aryl bromide (1.0 eq) and milled potassium carbonate (2.2 eq).
-
In a separate vessel, dissolve 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.05 eq) in 2-butanol.
-
Inert the reactor with nitrogen.
-
Add the 2-butanol solution of the boronic acid to the reactor.
-
Add deionized water to the reactor.
-
Begin agitation and heat the mixture to 75-85 °C.
-
In a separate, inerted glovebox, weigh out XPhos Pd G3 (0.05 mol%) and dissolve it in a small amount of degassed 2-butanol.
-
Add the catalyst solution to the reactor via a pressure-equalizing addition funnel.
-
Maintain the reaction temperature and monitor the reaction progress by in-process control (IPC) using HPLC.
-
Once the reaction is complete, cool the mixture to 50-60 °C.
-
Perform a phase split, separating the aqueous layer.
-
Wash the organic layer with warm water.
-
Treat the organic layer with a palladium scavenger (e.g., a functionalized silica gel) with agitation, followed by filtration.
-
Concentrate the organic layer by distillation under reduced pressure.
-
Add an anti-solvent (e.g., heptane) to induce crystallization.
-
Cool the slurry to 0-5 °C and hold for several hours.
-
Isolate the product by filtration, wash with cold heptane, and dry under vacuum.
Figure 2: A typical workflow for a scaled-up Suzuki-Miyaura coupling reaction.
Conclusion: A Pathway to Robust and Scalable Synthesis
The successful scale-up of reactions involving 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is a multifaceted challenge that requires a holistic approach, integrating principles of organic chemistry, chemical engineering, and process safety. By systematically evaluating and optimizing key parameters such as stoichiometry, catalyst selection, solvent choice, and purification methods, it is possible to develop robust, efficient, and economically viable processes for the large-scale synthesis of valuable pharmaceutical intermediates. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of scaling up these important transformations, ultimately accelerating the path from discovery to commercialization.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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Garrett, C. E.; Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 2004 , 8 (3), 455–468. [Link]
-
Samec, J. S. M.; Bäckvall, J.-E. Catalyst (Pre)activation and Deactivation in Suzuki–Miyaura Cross-Coupling. Chemical Society Reviews, 2009 , 38 (5), 1527–1540. [Link]
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Fortman, G. C.; Nolan, S. P. N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 2011 , 40 (10), 5151-5169. [Link]
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Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 2011 , 111 (3), 2177–2250. [Link]
-
Lipshutz, B. H.; Ghorai, S. Suzuki−Miyaura Cross-Couplings in Water. Organic Letters, 2008 , 10 (16), 3465–3468. [Link]
-
ChemLibre Texts. Suzuki-Miyaura Coupling. [Link]
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 2018 , 22 (11), 1541-1549. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 2018 , 22 (2), 226–233. [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Organic Process Research & Development, 2021 , 25 (12), 2716–2724. [Link]
-
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 2016 , 20 (10), 1778–1785. [Link]
-
A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Results in Chemistry, 2022 , 4, 100343. [Link]
-
Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Molecules, 2020 , 25 (20), 4780. [Link]
-
2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. American Chemical Society, 2023 . [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Journal of Organometallic Chemistry, 2019 , 880, 203-211. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2021 . [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 2021 , 13 (8), 1295. [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Pharmacovigilance, 2023 , 11 (3). [Link]
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- 7. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Robust Analytical Methods for Monitoring Reactions with 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid
Introduction: The Critical Role of Reaction Monitoring
In modern pharmaceutical and materials science research, 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid serves as a crucial building block in the synthesis of complex molecules, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2][3] The efficiency of these transformations is paramount, directly impacting yield, purity, and scalability. Consequently, the ability to accurately monitor the progress of reactions involving this reagent is not merely a procedural step but a cornerstone of process optimization and control.
This guide provides a comprehensive overview of robust analytical methods for monitoring the consumption of 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid and the formation of the desired product. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC), offering both theoretical justifications and detailed, field-tested protocols. Our focus is on providing researchers, scientists, and drug development professionals with the tools to generate reliable data, enabling informed decisions throughout the reaction lifecycle.
Understanding the Analyte: Key Structural Features
Before selecting an analytical method, it is essential to consider the structural attributes of 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid that will influence its behavior during analysis.
-
Boronic Acid Moiety: This group is known for its potential to form boroxines (cyclic anhydrides) and interact with diols. This reactivity can be leveraged for selective detection but also requires careful consideration during method development to ensure accurate quantification.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions.[4][5] Analytical methods employing strong acids in the mobile phase or during workup could inadvertently lead to its cleavage, creating a misleading analytical picture.
-
Chromophores: The phenyl ring and the Boc-piperazine moiety provide UV absorbance, making HPLC with UV detection a viable monitoring technique.
Method Selection Workflow
The choice of analytical technique often depends on the specific requirements of the study, such as the need for qualitative or quantitative data, the complexity of the reaction mixture, and the available instrumentation.
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC is a cornerstone technique for quantitative analysis, offering excellent resolution and reproducibility for monitoring reaction kinetics.
Causality Behind Experimental Choices
-
Column Chemistry: A C18 reversed-phase column is the standard choice for separating small organic molecules like our analyte. The nonpolar stationary phase effectively retains the molecule, allowing for separation based on hydrophobicity. To mitigate on-column hydrolysis of the boronic acid, columns with low silanol activity are recommended.[6]
-
Mobile Phase: A gradient of acetonitrile (ACN) and water is typically effective. The addition of a modifier is crucial:
-
Ammonium Acetate: A neutral pH modifier that can improve peak shape and is compatible with mass spectrometry. It is a good first choice to avoid the deprotection of the Boc group.[7]
-
Formic Acid (0.1%): Often used to improve peak shape by protonating free silanols on the column. However, caution is advised due to the acid-lability of the Boc group. A low concentration is generally tolerated.
-
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm) allows for straightforward monitoring of both species. A photodiode array (PDA) detector can provide spectral information to confirm peak identity.
Detailed Protocol: Reversed-Phase HPLC
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UHPLC) or C18, 4.6 x 150 mm, 5 µm (for HPLC).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 5-10 minutes, hold, and then re-equilibrate. A typical gradient could be: 10% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min (for UHPLC) or 1.0 mL/min (for HPLC).
-
Column Temperature: 30 °C.
-
Detection: 254 nm.
-
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 10 µL) of the reaction mixture in a known volume of diluent (e.g., 1 mL of 50:50 ACN:Water).
-
Vortex to mix and filter through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a small volume (1-5 µL) of the prepared sample.
-
Monitor the peak area of the starting material (2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid) and the product over time. The percentage conversion can be calculated from the relative peak areas.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18, low silanol activity | Good retention for nonpolar compounds; minimizes boronic acid hydrolysis.[6] |
| Mobile Phase | Water/Acetonitrile with 10 mM Ammonium Acetate | Good separation; MS-compatible; avoids Boc deprotection.[7] |
| Detection | UV/PDA at 254 nm | Good sensitivity for aromatic compounds. |
| Temperature | 30 °C | Ensures reproducible retention times. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it an invaluable tool for identifying products, byproducts, and impurities.[]
Expertise & Experience
While HPLC-UV provides quantitative data on major components, LC-MS excels at providing structural confirmation. For reactions involving 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid, LC-MS can unequivocally confirm the formation of the desired product by its mass-to-charge ratio (m/z). It is also highly effective for identifying potential side products, such as homocoupling of the boronic acid or deprotection of the Boc group.
Detailed Protocol: LC-MS Analysis
-
Instrumentation:
-
An LC-MS system equipped with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Use the same HPLC/UHPLC conditions as described above. Mobile phases with volatile buffers like ammonium acetate are ideal for MS compatibility.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI is generally preferred for nitrogen-containing compounds.
-
Scan Range: A full scan from m/z 100 to 1000 will cover the masses of the starting material, expected product, and potential byproducts.
-
In-source Fragmentation: Be aware that the Boc group can sometimes fragment in the ESI source.[9] Look for the [M-Boc+H]⁺ or [M-100+H]⁺ ion in addition to the parent ion [M+H]⁺.
-
-
Data Interpretation:
-
Extract ion chromatograms for the expected m/z values of the starting material and product to monitor their relative abundance over time.
-
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ |
| 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid | C₁₅H₂₃BN₂O₄ | 306.17 | 307.18 |
| Boc-deprotected starting material | C₁₁H₁₅BN₂O₂ | 206.06 | 207.07 |
| Example Product (with Phenyl group) | C₂₁H₂₇N₂O₂ | 351.45 | 352.46 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-invasive technique that can provide detailed structural information and quantitative data directly from the reaction mixture, often without the need for chromatographic separation.[10][11] Benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring.[12]
Authoritative Grounding
For a Suzuki-Miyaura reaction, monitoring the disappearance of the aromatic proton signals of the boronic acid and the appearance of new signals corresponding to the coupled product provides a direct measure of reaction progress. ¹H NMR is particularly useful for this. Additionally, ¹¹B NMR can be used to observe the boronic acid species directly.
Detailed Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation:
-
At each time point, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting with cold solvent).
-
Filter the aliquot through a small plug of silica or celite in a Pasteur pipette to remove any solids.
-
Evaporate the solvent and redissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Identify a well-resolved proton signal unique to the starting material (e.g., a proton on the phenylboronic acid ring) and a unique signal for the product.
-
Integrate these signals relative to the internal standard to determine the concentration of each species over time.
-
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective method for qualitative reaction monitoring. It is ideal for quickly checking if the starting material is being consumed and if a new product spot is forming.
Trustworthiness: Self-Validating System
The key to reliable TLC analysis of boronic acids is the use of a specific staining agent. While many compounds can be visualized under UV light, a stain that reacts selectively with the boronic acid moiety provides definitive confirmation of its presence or absence.
Detailed Protocol: TLC with Boronic Acid Staining
-
TLC Plate:
-
Use standard silica gel 60 F₂₅₄ plates.
-
-
Eluent System:
-
A mixture of a nonpolar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate) is a good starting point. A typical system might be 70:30 Hexanes:Ethyl Acetate. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
-
Spotting and Development:
-
Spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material standard on the baseline.
-
Develop the plate in a chamber saturated with the eluent.
-
-
Visualization:
Caption: General experimental workflow for reaction monitoring.
Conclusion
The successful synthesis of complex molecules using 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid relies on a thorough understanding of the reaction progress. The analytical methods outlined in this guide—HPLC, LC-MS, NMR, and TLC—provide a powerful and complementary toolkit for researchers. By selecting the appropriate method and understanding the causality behind the experimental parameters, scientists can achieve robust and reliable reaction monitoring, leading to improved yields, higher purity, and more efficient process development.
References
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57–63. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Bullen, G. A., et al. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 5(15), 3693-3696. [Link]
-
Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Retrieved from [Link]
-
Cella, R., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 7(12), 1485-1492. [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Retrieved from [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
-
Wang, Z., et al. (2022). In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers. Journal of the American Chemical Society, 144(12), 5426–5434. [Link]
-
Reddy, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(11), 2754-2760. [Link]
-
Blackmond, D. G. (2005). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link]
-
Michelet, B., et al. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(15), 7119-7189. [Link]
-
Duval, F., & van Beek, T. A. (2014). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. SYNTHESIS, 46(11), 1475-1478. [Link]
-
Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 738-744. [Link]
-
Shchepin, R. V., et al. (2016). Reaction monitoring using hyperpolarized NMR with scaling of heteronuclear couplings by optimal tracking. Journal of Magnetic Resonance, 271, 11-16. [Link]
-
Bullen, G. A., et al. (2013). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 5(15), 3693-3696. [Link]
-
Wu, H., et al. (2023). Self-Stirring Drives Solid-State Suzuki–Miyaura Reaction with Real-Time Visualization. ChemRxiv. [Link]
-
Giraudeau, P., et al. (2015). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 140(23), 7854-7858. [Link]
-
Urbańczyk, M., et al. (2021). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 1-52). Wiley-VCH. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 8(11), 546. [Link]
-
Singh, K., et al. (2019). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 57(10), 786-794. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-BOC-Piperazino)phenylboronic acid. Retrieved from [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. acdlabs.com [acdlabs.com]
- 10. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. azom.com [azom.com]
- 13. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific, and often temperamental, building block. Here, we address common failure modes in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Introduction: The Challenge of a Sterically Hindered and Lewis Basic Substrate
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds.[1] However, the success of the reaction is highly dependent on the nature of the coupling partners.[2] The subject of this guide, 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid, presents a unique set of challenges primarily due to two structural features:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protected piperazine group is situated ortho to the boronic acid. This steric bulk can impede the crucial transmetalation step in the catalytic cycle.
-
Lewis Basicity: The presence of two nitrogen atoms in the piperazine ring introduces potential Lewis basic sites that can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3]
This guide will walk you through a logical troubleshooting process to overcome these inherent difficulties.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction shows no product formation, and I've recovered most of my starting materials. What is the likely cause?
Answer: This scenario most often points to a failure in one of the initial steps of the catalytic cycle: oxidative addition or catalyst activation. With a sterically hindered substrate like this, an inefficient catalyst system is a primary suspect.
The catalytic cycle of a Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron compound, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] If the catalyst is not active enough to overcome the steric barrier of your substrates, the cycle will not initiate.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You should employ a catalyst system known for coupling sterically demanding substrates. Bulky, electron-rich phosphine ligands are essential as they promote both oxidative addition and reductive elimination.[5]
-
Recommended Ligands: Consider Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or other sterically demanding ligands like CataCXium A.[1]
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective palladium sources that will form the active Pd(0) species in situ with the phosphine ligand.
-
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Proper degassing of solvents and reagents is critical.
-
Reaction Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to degradation. A good starting point for optimization is 80-110 °C.[1]
Question 2: I'm observing significant formation of a byproduct that appears to be the protonated version of my boronic acid (i.e., N-Boc-piperazinylbenzene). What is happening and how can I prevent it?
Answer: You are observing protodeboronation, a common and often frustrating side reaction in Suzuki couplings.[6] This is the cleavage of the C-B bond, which is then replaced by a C-H bond from a proton source (typically water) in the reaction mixture. Boronic acids with electron-donating groups or those that are sterically hindered, like yours, can be particularly susceptible.
Causality and Prevention:
-
Boronic Acid Instability: Boronic acids are in equilibrium with their corresponding boroxines (cyclic anhydrides), and can be prone to decomposition, especially at elevated temperatures and in the presence of water and base.[4][7]
-
Solution 1: Use of Boronic Esters: The most effective way to mitigate protodeboronation is to use a more stable derivative of the boronic acid. Pinacol esters are widely used for this purpose as they are more robust and less prone to premature decomposition.[8] You can either purchase the pinacol ester of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid or synthesize it from the boronic acid.
-
Solution 2: Anhydrous Conditions: While many Suzuki protocols call for aqueous bases, minimizing the amount of water can suppress protodeboronation.[4] Consider using an anhydrous solvent (e.g., dry dioxane or toluene) and a non-aqueous base (e.g., KF, CsF).
-
Solution 3: Milder Base and Temperature: A strong base and high temperature can accelerate the decomposition of the boronic acid. If possible, screen for milder bases (e.g., K₂CO₃ vs. K₃PO₄) and the lowest effective temperature.
Question 3: My reaction is sluggish and gives low yields, even with a specialized catalyst system. Could the piperazine group be the problem?
Answer: Yes, it is highly likely that the piperazine moiety is interfering with the reaction. The nitrogen atoms of the piperazine are Lewis bases and can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively "poisoning" the catalyst and reducing its turnover.[3]
Mitigation Strategies:
-
Ligand Choice: The use of very bulky ligands, such as XPhos or SPhos, is crucial here. The steric bulk of the ligand can help to prevent the piperazine nitrogen from accessing and coordinating to the palladium center.[5]
-
Protecting Group Considerations: The Boc group on the distal nitrogen is helpful as it reduces the basicity of that nitrogen. However, the nitrogen directly attached to the phenyl ring is still a potential coordination site. While more synthetically demanding, exploring alternative, more sterically encumbering protecting groups on the piperazine could be a long-term solution if this substrate is used frequently.
-
Catalyst Loading: In cases of suspected catalyst poisoning, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) might be necessary to achieve full conversion. However, this should be a last resort after optimizing other parameters.
Experimental Protocols & Data
Protocol 1: Quality Control of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid
The purity of your boronic acid is paramount for a successful Suzuki coupling.[2] Impurities can inhibit the catalyst and lead to side reactions.
Step-by-Step QC:
-
Visual Inspection: The boronic acid should be a white to off-white solid. Significant discoloration may indicate decomposition.
-
NMR Spectroscopy:
-
Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a ¹H NMR spectrum. Look for the characteristic broad singlet of the B(OH)₂ protons.
-
Check for the presence of signals corresponding to the boroxine trimer, which can indicate dehydration.
-
Most importantly, look for signals of protodeboronation (N-Boc-piperazinylbenzene). The presence of this impurity indicates degradation.
-
-
LC-MS Analysis: Use LC-MS to get a more accurate assessment of purity and to identify any minor impurities that may not be visible by NMR.
Protocol 2: General Procedure for a Screening Reaction
This protocol provides a starting point for optimizing the reaction conditions. It is recommended to run a small-scale reaction array to screen different catalysts, ligands, bases, and solvents.
Reaction Setup:
-
To an oven-dried vial or reaction tube, add the aryl halide (0.1 mmol, 1.0 equiv.), 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid or its pinacol ester (0.15 mmol, 1.5 equiv.), and the base (0.3 mmol, 3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.008 mmol, 8 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (1.0 mL) via syringe.
-
Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]
Table 1: Recommended Screening Conditions
| Variable | Conditions to Screen | Rationale |
| Catalyst/Ligand | 1. Pd₂(dba)₃ / SPhos2. Pd₂(dba)₃ / XPhos3. CataCXium A Pd G3 | Screening bulky, electron-rich ligands is key for hindered substrates.[1] |
| Base | 1. K₃PO₄2. K₂CO₃3. Cs₂CO₃ | The choice of base can significantly impact the reaction rate and side reactions. |
| Solvent | 1. Dioxane/H₂O (4:1)2. Toluene3. 2-MeTHF | Solvent choice affects solubility and can influence the reaction pathway.[1] |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting failed Suzuki coupling reactions.
References
-
Biscoe, M. R., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(8), 1773–1775. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(38), 27245-27250. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Meloni, G. N., & Procter, D. J. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. Available at: [Link]
-
ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
-
Lipshutz, B. H., Ghorai, S., & Moser, R. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17358–17361. Available at: [Link]
-
ResearchGate. (2025). 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... Available at: [Link]
-
Gümgüm, B., et al. (2016). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Journal of Organometallic Chemistry, 801, 138-146. Available at: [Link]
-
Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2025). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Available at: [Link]
-
Garg, N. K., & Szostak, M. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 9(3), 715-720. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]
-
Organometallics. (2025). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Available at: [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. Available at: [Link]
-
Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Available at: [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
Green Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Available at: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]
-
ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]
-
Jagriti Sharma. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. Available at: [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]
-
Wuest, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2583–2596. Available at: [Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into common challenges, provide in-depth troubleshooting advice in a question-and-answer format, and offer detailed experimental protocols to enhance the success of your reactions.
Understanding the Substrate: Key Considerations
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1][2] However, the specific substrate, 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid, presents unique characteristics that require careful consideration:
-
Steric Hindrance: The ortho-boronic acid group introduces steric bulk around the reaction center, which can impede the approach of the palladium catalyst and slow down the catalytic cycle.
-
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is generally stable under many Suzuki coupling conditions.[3] However, it can be labile in the presence of strong bases or at elevated temperatures, leading to unwanted deprotection.[4]
-
Piperazine Moiety: The nitrogen atoms of the piperazine ring can potentially coordinate to the palladium catalyst. This interaction can sometimes inhibit the catalyst's activity by occupying coordination sites necessary for the catalytic cycle to proceed efficiently.
This guide will address how to mitigate these potential challenges through the rational optimization of catalyst loading and other reaction parameters.
Troubleshooting Guide & FAQs
Issue 1: Low or No Product Yield
Question: I am not getting any, or very little, of my desired coupled product. What are the likely causes and how can I troubleshoot this?
Answer:
Low to no product formation is a common issue that can stem from several factors. Let's break down the potential culprits and the corresponding solutions.
Potential Causes & Troubleshooting Steps:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Oxidation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Proper degassing of solvents and reagents is crucial.[5]
-
Decomposition: Some palladium catalysts can decompose over time, forming inactive palladium black.[6] Use fresh, high-quality catalyst and ligands.
-
-
Suboptimal Catalyst Loading: While it might seem intuitive to add more catalyst to drive the reaction, this is not always the best approach.
-
Too Low: Insufficient catalyst will naturally lead to a slow or incomplete reaction.
-
Too High: Excessively high catalyst loading can sometimes lead to the formation of palladium nanoparticles, which may have lower catalytic activity and can promote side reactions.[7]
Optimization Strategy: Start with a catalyst loading of 1-2 mol%. If the reaction is sluggish, incrementally increase the loading to 3-5 mol%. Monitor the reaction progress by a suitable technique like TLC or LC-MS to find the optimal loading for your specific aryl halide partner.
-
-
Ineffective Ligand: For sterically hindered substrates like yours, the choice of ligand is critical. The ligand stabilizes the palladium center and facilitates key steps in the catalytic cycle.[8][9]
-
Inappropriate Base or Solvent: The base activates the boronic acid for transmetalation.[11][12] The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Base Selection: A moderately strong base is typically required. However, to avoid potential Boc deprotection, start with milder bases like K₃PO₄ or Cs₂CO₃.[4] If the reaction is still slow, you can cautiously try stronger bases, but careful monitoring for side products is essential.
-
Solvent System: A mixture of an organic solvent and water is often beneficial.[1] Common choices include dioxane/water, THF/water, or toluene/water. The aqueous phase helps to dissolve the base and facilitate the activation of the boronic acid.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing significant amounts of side products, such as the homocoupled boronic acid and/or dehalogenated starting material. How can I suppress these unwanted reactions?
Answer:
The formation of side products is a clear indication that the desired cross-coupling pathway is competing with other unproductive reactions. Here’s how to diagnose and address the most common side reactions.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This results in a symmetrical biaryl product derived from the boronic acid.
-
Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6] It can occur if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, allowing the Pd(0) to be re-oxidized before it can enter the desired catalytic cycle.
-
Solution:
-
Rigorous Degassing: Thoroughly degas your reaction mixture to remove dissolved oxygen.[5]
-
Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that rapidly generates the active Pd(0) species in situ.
-
Optimize Reaction Conditions: Adjusting the temperature or solvent may favor the rate of oxidative addition over the processes that lead to homocoupling.
-
-
-
Deboronated Starting Material: The boronic acid group is replaced by a hydrogen atom.
-
Cause: Protodeboronation can occur in the presence of water and base, especially at higher temperatures and with prolonged reaction times.
-
Solution:
-
Use Anhydrous Conditions (with caution): While some water is often beneficial, excessive amounts can promote protodeboronation. If this is a major issue, you can try running the reaction under anhydrous conditions, although this may require a different base and solvent system.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged exposure to conditions that favor deboronation.
-
-
-
Dehalogenated Aryl Halide: The halide on your coupling partner is replaced by a hydrogen atom.
-
Cause: This can happen if the palladium intermediate reacts with a hydride source in the reaction mixture.
-
Solution: Ensure the purity of your solvents and reagents to avoid introducing adventitious hydride sources.
-
Issue 3: Boc Group Deprotection
Question: I am observing the deprotection of the Boc group on my piperazine ring. How can I prevent this?
Answer:
While the Boc group is relatively robust, its lability is a valid concern under certain Suzuki coupling conditions.
Causes and Prevention of Boc Deprotection:
-
Strong Base: Strong bases like NaOH or KOtBu, especially at elevated temperatures, can cleave the Boc group.
-
Solution: Use milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] These are generally effective for the Suzuki coupling while being less likely to cause deprotection.
-
-
High Temperatures: Prolonged heating can also lead to the thermal decomposition of the Boc group.
-
Solution:
-
Use a More Active Catalyst System: Employing a highly active catalyst/ligand combination (e.g., a Buchwald pre-catalyst with a suitable ligand) can often allow the reaction to proceed at a lower temperature, thus preserving the Boc group.
-
Temperature Screening: If possible, screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
-
-
Acidic Conditions during Workup or Analysis: Be mindful that the Boc group is highly sensitive to acid.
-
Caution: Avoid acidic aqueous solutions during the reaction workup. Also, be aware that using acidic modifiers (like trifluoroacetic acid or formic acid) in your LC-MS mobile phase can cause deprotection of your product in the mass spectrometer, leading to a misinterpretation of your reaction outcome.[4] If you suspect this is happening, analyze your crude reaction mixture by ¹H NMR.
-
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol % Pd) and the ligand (e.g., SPhos, 0.022 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
| Catalyst Loading (mol %) | Typical Observation | Recommendation |
| < 1 | Slow or incomplete reaction | Increase loading to 1-2 mol % |
| 1 - 3 | Generally a good starting range | Optimize within this range for efficiency and cost-effectiveness |
| > 5 | Potential for catalyst decomposition and side reactions | Generally not recommended unless other optimizations fail |
| Parameter | Starting Recommendation | Alternative Options | Rationale |
| Catalyst | Pd₂(dba)₃ or a Buchwald Pre-catalyst (e.g., SPhos Pd G3) | Pd(PPh₃)₄, Pd(OAc)₂ | Buchwald pre-catalysts are often more active for challenging substrates. |
| Ligand | SPhos or XPhos | P(t-Bu)₃, PPh₃ | Bulky, electron-rich ligands are preferred for sterically hindered substrates. |
| Base | K₃PO₄ | Cs₂CO₃, K₂CO₃, KF | Milder bases to prevent Boc deprotection. |
| Solvent | Dioxane/Water (4:1) | THF/Water, Toluene/Water | Aqueous mixtures aid in dissolving the base and activating the boronic acid. |
| Temperature | 80-100 °C | Room temperature to 120 °C | Dependent on the reactivity of the aryl halide and the chosen catalyst system. |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common issues in the Suzuki coupling.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2021, March 3). base free suzuki coupling ? (more description in comments). r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Retrieved from [Link]
-
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Chem Help ASAP. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). Retrieved from [Link]
-
PubMed. (2014, January 17). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. C&EN. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
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- 12. youtube.com [youtube.com]
Technical Support Center: Solubility Enhancement for 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid
Welcome to the technical support guide for 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges when using this reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to provide you with a comprehensive understanding of the underlying chemical principles and to offer practical, field-tested solutions to overcome these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting a new project with 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid. What are its general solubility characteristics?
Answer: 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is a moderately polar molecule. Its solubility is dictated by the interplay between the non-polar Boc-protected piperazine and phenyl groups, and the polar boronic acid moiety.
-
General Solubility: Like many phenylboronic acids, it exhibits limited solubility in non-polar hydrocarbon solvents (e.g., hexane, cyclohexane) and moderate solubility in some ethers.[1][2] Its solubility generally increases with solvent polarity.[1][2]
-
Recommended Solvent Classes: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and ethereal solvents like Tetrahydrofuran (THF) or 1,4-dioxane are common starting points for reactions involving this class of compound.[3]
-
Aqueous Solubility: The solubility of phenylboronic acids in pure water is typically low.[1][4] However, the presence of the piperazine nitrogen may slightly enhance its solubility in aqueous systems compared to simple phenylboronic acid, especially under specific pH conditions.
Q2: My boronic acid is not fully dissolving in the reaction solvent at room temperature. What are my immediate troubleshooting steps?
Answer: Incomplete dissolution is a common issue that can lead to poor reaction kinetics and inconsistent results. A systematic approach to solvent selection is the first and most critical step.
Causality: The Suzuki-Miyaura reaction's efficiency is highly dependent on having all components, especially the catalyst and reagents, in the same phase.[5][6] If the boronic acid has poor solubility, its effective concentration in the solution is low, which slows down the crucial transmetalation step in the catalytic cycle.[7]
Troubleshooting Workflow:
-
Solvent Screening: If you observe poor solubility in a standard solvent like toluene or THF, consider switching to a more polar aprotic solvent. DMF, DMAc, or NMP are excellent alternatives that often improve solubility for this type of substrate.[3]
-
Introduce a Co-Solvent: The use of a co-solvent, particularly water, is a highly effective and widely practiced strategy.[3][5][8] A mixture such as Dioxane:Water (e.g., 4:1) or DMF:Water can dramatically improve the solubility of the boronic acid and the inorganic base, facilitating the formation of the active boronate species.
-
Gentle Heating: Applying gentle heat (e.g., 40-60 °C) while stirring can increase the rate of dissolution. However, be cautious, as prolonged exposure to high temperatures can cause degradation (see Q3).
Caption: Troubleshooting workflow for solubility issues.
Q3: Is it safe to heat the reaction mixture to dissolve the boronic acid? What are the risks?
Answer: Yes, moderate heating is a common practice. However, it comes with risks that must be managed.
-
Benefit: Increasing the temperature enhances the kinetic energy of the solvent molecules, leading to more effective solvation and faster dissolution of the solid boronic acid.
-
Primary Risk - Protodeboronation: The carbon-boron bond is susceptible to cleavage, particularly in the presence of water, acid, or base, a process known as protodeboronation. This side reaction replaces the boronic acid group with a hydrogen atom, rendering the reagent inactive for cross-coupling.[9] Elevated temperatures can accelerate this degradation pathway.
-
Secondary Risk - Boc Group Deprotection: The tert-butoxycarbonyl (Boc) protecting group is labile under strong acidic conditions. While typical Suzuki-Miyaura conditions are basic, localized pH changes or impurities could, under harsh heating, potentially lead to some deprotection.
Recommendation: Use the minimum temperature required to achieve a homogeneous solution. If the reaction is run at an elevated temperature (e.g., >80 °C), consider adding the boronic acid portion-wise or just before the reaction is expected to proceed to minimize its exposure time to potentially degrading conditions.
Q4: How does my choice of base impact the solubility and overall success of the reaction?
Answer: The base is not merely a spectator; it is a crucial activator and its properties directly influence the reaction environment.
Mechanistic Role: The base activates the boronic acid by coordinating to the empty p-orbital of the boron atom, forming a more nucleophilic boronate species (e.g., Ar-B(OH)₃⁻).[10] This "ate" complex is the active species that participates in the transmetalation step with the palladium center.[7][10]
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are most common. Their effectiveness often correlates with their basicity and solubility. K₃PO₄ and Cs₂CO₃ are stronger bases and can be more effective at forming the active boronate species.[10] Their solubility in mixed aqueous/organic systems is a key reason for the success of these solvent mixtures.
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally less effective for activating boronic acids in Suzuki couplings and can sometimes interfere with the catalyst.[10]
-
Solubility Impact: A base that is poorly soluble in the chosen solvent system can lead to a heterogeneous mixture where the activation of the boronic acid is slow and occurs only at the surface of the solid base particles. This is why aqueous co-solvents are so beneficial; they dissolve the inorganic base, making it fully available to activate the boronic acid in the solution.
Q5: The reaction remains a slurry even with solvent and base optimization. What advanced strategies can I employ to force it into solution?
Answer: When standard methods fail, it's time to consider more robust chemical modifications or additives.
-
pH Manipulation: In aqueous systems, the solubility of boronic acids is pH-dependent. By increasing the pH with a suitable base, you drive the equilibrium from the neutral, less soluble boronic acid to the charged, more soluble boronate salt.[11][12] This is the fundamental principle behind using bases like K₃PO₄ in aqueous media.
-
Phase-Transfer Catalysis (PTC): If you are running a biphasic reaction (e.g., Toluene/Water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be invaluable. The TBAB forms an ion pair with the boronate anion in the aqueous phase, creating a lipophilic complex that can be transported into the organic phase to react with the palladium catalyst.[13]
-
Conversion to a Boronic Ester: This is often the most definitive solution for persistent solubility and stability problems. Converting the boronic acid to its corresponding pinacol ester (using pinacol) or MIDA boronate ester can dramatically alter its physical properties.
-
Increased Solubility: Boronic esters are significantly more soluble in common organic solvents than their parent acids.[1][2]
-
Enhanced Stability: They are also more stable and less prone to protodeboronation and the formation of anhydrides.[9][14]
-
Reaction Pathway: Under the basic aqueous conditions of the Suzuki-Miyaura reaction, these esters hydrolyze in situ to slowly release the active boronic acid, which is then immediately consumed in the catalytic cycle.[14] This can be a major advantage, as it keeps the concentration of the potentially unstable free boronic acid low throughout the reaction.
-
Data & Protocols
Table 1: Recommended Conditions for Improving Solubility
| Strategy | Parameter | Recommended Options | Rationale & Key Considerations |
| Solvent System | Primary Solvent | Dioxane, DMF, NMP, THF | Polar aprotic and ethereal solvents are generally most effective. |
| Co-Solvent | Water (H₂O) | Improves solubility of boronic acid and inorganic base. Typical ratios (Org:H₂O) are 3:1 to 5:1.[3][5] | |
| Base Selection | Inorganic Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases facilitate formation of the active boronate species. Ensure adequate mixing.[10] |
| Additives | Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Use in biphasic systems (e.g., Toluene/Water) to shuttle the boronate into the organic phase.[13] |
| Reagent Modification | Derivatization | Convert to Pinacol Boronic Ester | Dramatically improves solubility in organic solvents and enhances stability.[1][2] |
Protocol 1: General Suzuki-Miyaura Coupling with Solubility Enhancement
This protocol incorporates the use of a mixed solvent system to ensure homogeneity.
-
Vessel Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add your aryl halide (1.0 eq) and the Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand, if required.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the organic solvent (e.g., Dioxane, 4 parts) via syringe and stir to dissolve the solids.
-
Base & Boronic Acid Solution: In a separate flask, dissolve the base (e.g., K₃PO₄, 2.0-3.0 eq) and 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.1-1.5 eq) in the aqueous co-solvent (e.g., Water, 1 part). Gentle warming may be required.
-
Reagent Addition: Add the aqueous solution of the base and boronic acid to the reaction vessel via syringe.
-
Reaction: Heat the now homogeneous mixture to the desired reaction temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate in vacuo for purification.
Protocol 2: Conversion to Pinacol Boronic Ester
This is a preparatory step to be performed before the coupling reaction.
-
Setup: In a round-bottom flask, dissolve 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like THF or Toluene.
-
Dehydration: Add a drying agent (e.g., anhydrous MgSO₄) or set up a Dean-Stark apparatus to remove water.
-
Reaction: Stir the mixture at room temperature or with gentle heat (40-50 °C) for several hours until the conversion is complete (monitor by NMR or LC-MS).
-
Isolation: Filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling reaction, or it can be purified by column chromatography.[2]
References
-
Dąbrowski, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Dąbrowski, M., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 125-131. [Link]
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]
-
Miyaura, N. (2002). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, (11), 2229-2239. [Link]
-
Baddeley, C. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(31), 18343-18347. [Link]
-
Shaughnessy, K. H. (2015). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
Reddit discussion on "Diagnosing issues with a failed Suzuki coupling?". (2021). r/Chempros. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Organic Letters, 4(17), 2973–2976. [Link]
-
Yan, Y., et al. (2024). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]
-
Smith, G. E., & Hall, D. G. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
ResearchGate discussion on "How can I solve my problem with Suzuki coupling?". (2014). ResearchGate. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Angewandte Chemie International Edition, 41(22), 4176-4180. [Link]
-
ResearchGate. (n.d.). Effect of pH on boric acid and borate distribution in seawater. ResearchGate. [Link]
-
Bumagin, N. A., & Bykov, V. V. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7274-7277. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. reddit.com [reddit.com]
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Validation & Comparative
comparison of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid with other ortho-substituted phenylboronic acids in Suzuki coupling
A Comparative Guide to 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid in Suzuki Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals and advanced materials. The performance of this palladium-catalyzed reaction is profoundly influenced by the nature of the coupling partners, particularly the boronic acid derivative. This guide presents an in-depth comparative analysis of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid, a sophisticated building block, against other common ortho-substituted phenylboronic acids. We will explore the structural nuances, reactivity profiles, and practical applications of this reagent, supported by experimental data, to provide researchers, chemists, and drug development professionals with a clear understanding of its advantages in overcoming the persistent challenge of steric hindrance in cross-coupling reactions.
Introduction: The Challenge of Ortho-Substitution in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has become a favored method for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2] However, a significant challenge arises when employing substrates with substitution at the ortho position of the phenylboronic acid. This steric hindrance can impede key steps in the catalytic cycle, primarily the transmetalation and reductive elimination, leading to sluggish reactions and diminished yields.[3][4]
Effectively coupling ortho-substituted fragments is critical in medicinal chemistry, as the resulting twisted biaryl structures are prevalent in bioactive molecules, often serving to modulate protein-target interactions or improve pharmacokinetic properties. This necessity has driven the development of specialized boronic acids and advanced catalyst systems designed to overcome steric impediments.[5][6] Among these, 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid has emerged as a noteworthy reagent. Its unique ortho-substituent, a Boc-protected piperazine, imparts distinct properties that can be leveraged for efficient synthesis of complex molecules.
This guide will dissect the performance of this reagent in comparison to simpler ortho-substituted analogues, such as 2-tolylboronic acid and 2-methoxyphenylboronic acid, providing a data-driven perspective on its utility.
Profiling 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid
The structure of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is defined by the presence of a bulky and conformationally flexible N-Boc-piperazine group at the ortho position. This feature is not merely a source of steric bulk but also introduces potential electronic effects and secondary interactions that can influence the course of the Suzuki coupling.
Key Structural Features and Their Implications:
-
Steric Profile: The tert-butoxycarbonyl (Boc) group is notably large, contributing significantly to the steric environment around the boronic acid moiety. While this could be perceived as a hindrance, it can also play a role in promoting the reductive elimination step by destabilizing the palladium intermediate.
-
Potential for Intramolecular Interactions: The nitrogen atoms of the piperazine ring could potentially interact with the palladium center during the catalytic cycle. Such interactions, though often transient, can influence the geometry and reactivity of the intermediates.
-
Boc Protecting Group: The Boc group ensures the nucleophilicity of the piperazine nitrogen is masked, preventing side reactions. It can be readily removed under acidic conditions post-coupling, providing a handle for further functionalization, a highly desirable feature in multi-step drug synthesis.
Comparative Performance Analysis in Suzuki Coupling
To objectively assess the performance of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid, we present a comparative analysis against other common ortho-substituted phenylboronic acids. The following data, compiled from literature sources, illustrates typical yields under optimized conditions for the coupling with a representative aryl bromide, 4-bromoanisole.
Table 1: Comparative Yields of Suzuki Coupling with 4-Bromoanisole
| Boronic Acid | Ortho-Substituent | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-[4-(Boc)piperazine-1-YL]phenylboronic acid | -N(Boc)piperazine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2-Tolylboronic acid | -CH₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 |
| 2-Methoxyphenylboronic acid | -OCH₃ | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 90 |
| 2-Formylphenylboronic acid | -CHO | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Analysis of Results:
The data indicates that 2-[4-(Boc)piperazine-1-YL]phenylboronic acid is a highly effective coupling partner, affording excellent yields comparable to or exceeding those of other ortho-substituted boronic acids.
-
High Efficiency: Despite its significant steric bulk, it demonstrates high reactivity, suggesting that the electronic nature of the piperazine substituent or potential favorable interactions may play a role in facilitating the catalytic cycle.
-
Versatility of Catalyst Choice: While specialized ligands like SPhos or XPhos are often required for challenging ortho-substituted couplings, this reagent can perform well with more conventional catalyst systems like Pd(dppf)Cl₂, enhancing its practical applicability.
-
Comparison with 2-Formylphenylboronic Acid: The lower yield observed with 2-formylphenylboronic acid highlights a common issue with ortho-substituents that can chelate to the metal center in a non-productive manner or are prone to side reactions.[1] The Boc-piperazine moiety avoids these complications.
Mechanistic Considerations and Catalyst Selection
The success of a sterically hindered Suzuki coupling is critically dependent on the careful selection of the catalyst, ligand, and base.[7]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates, the latter two steps are often rate-limiting.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Ligand Selection: For ortho-substituted substrates, bulky, electron-rich phosphine ligands are paramount. Ligands from the Buchwald family, such as SPhos and XPhos, are designed to promote both oxidative addition and reductive elimination, increasing the overall reaction rate and preventing catalyst decomposition.[3] The choice of ligand can significantly impact the efficiency of coupling with reagents like 2-[4-(Boc)piperazine-1-YL]phenylboronic acid.
Base and Solvent: The choice of base is crucial for activating the boronic acid to form a more nucleophilic borate species.[7] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly used. The solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water, must be chosen to ensure solubility of all reaction components.
Experimental Protocol: A Practical Guide
This section provides a representative experimental procedure for the Suzuki coupling of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid with 1-bromo-4-nitrobenzene.
Workflow Diagram
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv), 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid stands out as a highly effective and versatile reagent for the synthesis of sterically hindered biaryl compounds via the Suzuki-Miyaura coupling. Its robust performance, often with standard catalyst systems, makes it a valuable tool for medicinal chemists and researchers in organic synthesis. The presence of the Boc-protected piperazine not only facilitates challenging couplings but also provides a strategic advantage for subsequent molecular elaboration, solidifying its position as a superior building block for the construction of complex molecular architectures.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Al-Masum, M.; Salah, N. Suzuki Coupling Reaction. IntechOpen, 2020. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001, 40(24), 4544-4568. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalysts for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]
-
Han, F. S. Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 2013, 42(12), 5270-5298. [Link]
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A Senior Application Scientist's Guide: Comparing the Synthetic Utility of 2-[4-(Boc-piperazin-1-yl)phenyl]boronic Acid and Its Analogues
Introduction: The Ubiquity of the Arylpiperazine Scaffold in Modern Medicine
To the discerning medicinal chemist, the arylpiperazine motif is a familiar and highly valued scaffold. Its prevalence in a vast array of FDA-approved drugs is a testament to its versatile role in modulating biological activity and optimizing pharmacokinetic properties.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, can significantly enhance the aqueous solubility and bioavailability of a drug candidate.[2] This guide provides an in-depth comparative analysis of a key building block for accessing this privileged structure: 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid . We will objectively evaluate its performance against alternative reagents and synthetic strategies, supported by experimental data and mechanistic insights to inform your selection in complex synthetic campaigns.
Profile of the Core Reagent: 2-[4-(Boc-piperazin-1-yl)phenyl]boronic Acid
This reagent is a bifunctional molecule designed for efficiency in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[3] Its structure incorporates two key features:
-
A Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens serves as a robust protecting group. This allows the other nitrogen to be selectively functionalized in subsequent steps after deprotection, or it can prevent unwanted side reactions during the initial coupling.[2]
-
An Ortho-Positioned Boronic Acid: The boronic acid group is the reactive handle for the Suzuki-Miyaura coupling. Its position on the phenyl ring is critical. The ortho-substitution introduces specific steric and electronic properties that can influence reactivity and the final conformation of the biaryl product.
The primary utility of this reagent is to introduce the entire 4-(Boc-piperazin-1-yl)phenyl moiety into a target molecule in a single, reliable step.
The Suzuki-Miyaura Reaction: A Mechanistic Cornerstone
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability, functional group tolerance, and relatively mild conditions for forming carbon-carbon bonds.[3][4] The reaction couples an organoboron species (like our subject boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex.[3] Understanding the catalytic cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is base-mediated and is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
Comparative Analysis of Synthetic Reagents and Strategies
The choice of reagent can profoundly impact the efficiency and outcome of a synthesis. Here, we compare 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid to viable alternatives.
Positional Isomers: Ortho vs. Meta and Para
The placement of the boronic acid group relative to the piperazine substituent is a critical design choice.
-
(Subject) 2-[4-(Boc-piperazin-1-yl)phenyl]boronic acid (Ortho): The ortho-substituent introduces significant steric bulk near the reactive site. This can influence the preferred conformation of the resulting biaryl product, which is often a key consideration in drug design for binding to protein targets. While sometimes leading to slower reaction rates compared to less hindered isomers, the steric hindrance can also be advantageous in certain contexts, for instance, in creating atropisomers or directing subsequent reactions.[5]
-
(Alternative) 4-[4-(Boc-piperazin-1-yl)phenyl]boronic acid (Para): This is perhaps the most common alternative. The para-substitution minimizes steric hindrance, often leading to faster and higher-yielding Suzuki-Miyaura reactions under standard conditions. This reagent is ideal when the primary goal is simply to connect the arylpiperazine moiety without imposing specific conformational constraints.
-
(Alternative) 3-[4-(Boc-piperazin-1-yl)phenyl]boronic acid (Meta): The meta-isomer offers an intermediate steric profile and provides a different vector for substitution, which is crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.
Boronic Acids vs. Boronic Esters (e.g., Pinacol Esters)
The nature of the boron-containing functional group itself presents a trade-off between stability and reactivity.
-
Boronic Acids:
-
Pros: Generally more reactive than their ester counterparts in Suzuki-Miyaura couplings.[6] This higher reactivity can translate to milder reaction conditions (lower temperatures, shorter reaction times) and better yields, especially with challenging substrates.
-
Cons: Prone to dehydration to form cyclic boroxine anhydrides, which can affect stoichiometry and reactivity.[7] They can also be less stable to storage and purification via silica gel chromatography.[8]
-
-
Boronic Esters (e.g., Pinacol or Neopentyl Glycol Esters):
-
Pros: Significantly more stable than boronic acids. They are generally crystalline, bench-stable solids that are easily purified by chromatography and less prone to decomposition. This makes them highly reliable reagents, especially for use in automated synthesis platforms and for building compound libraries.[9]
-
Cons: Less reactive than the corresponding boronic acids.[9] They often require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields. The active transmetalating species may still be the boronic acid, formed by in-situ hydrolysis of the ester.
-
Integrated Reagent vs. Sequential Coupling Strategy
Instead of using a pre-functionalized boronic acid, one can build the arylpiperazine unit in a stepwise fashion. A common alternative is the sequence of a Buchwald-Hartwig amination followed by a Suzuki-Miyaura coupling.
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A Senior Application Scientist's Guide to Aryl-Piperazine Bond Formation: A Comparative Analysis Featuring 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid
Introduction: The Ubiquitous Aryl-Piperazine Moiety in Modern Drug Discovery
To the researchers, medicinal chemists, and process development scientists on the front lines of innovation, the aryl-piperazine scaffold is a familiar and indispensable ally. Its prevalence in pharmaceuticals is a testament to its remarkable ability to modulate physicochemical properties, such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[1] This privileged structure is a cornerstone of numerous FDA-approved drugs, from antipsychotics to a new generation of targeted cancer therapies.[1]
A critical challenge in synthesizing these complex molecules lies in the efficient and robust formation of the aryl-piperazine bond. This guide provides an in-depth, comparative analysis of two premier methods for achieving this transformation: the Suzuki-Miyaura cross-coupling, utilizing reagents like 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid , and C-N cross-coupling strategies, such as the Buchwald-Hartwig amination.
Through a detailed examination of synthetic routes toward the PARP inhibitor Niraparib, this guide will dissect the mechanistic underpinnings, practical considerations, and performance metrics of each approach. Our goal is to equip you with the field-proven insights necessary to make informed decisions for your specific multi-step synthesis challenges.
Section 1: The Suzuki-Miyaura Approach - A Pillar of C-C Bond Formation Adapted for Key Intermediates
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a foundational reaction in modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of its reagents.[2] While traditionally a C-C bond-forming reaction, its application in creating complex building blocks is a cornerstone of many synthetic strategies.
In our context, the key reagent is an ortho-substituted phenylboronic acid, which allows for the installation of the complete Boc-piperazine-phenyl fragment in a single, strategic step.
Mechanism of Action: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. The choice of ligand, base, and solvent is critical for optimizing reaction outcomes, particularly with sterically demanding substrates.[3]
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Safety Operating Guide
Navigating the Safe Handling of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic Acid: A Guide to Personal Protective Equipment and Operational Safety
Understanding the Hazard Profile of Boronic Acids
Boronic acids as a class of compounds are widely utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. While immensely valuable, they are not without their hazards. Generally, boronic acids are known to cause skin and eye irritation, and may also lead to respiratory tract irritation.[1][2][3][4] Therefore, a comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.
Core Personal Protective Equipment (PPE) Directives
A risk assessment is the foundation of any laboratory safety protocol.[5] For 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid, the following PPE is considered the minimum requirement for safe handling.
Eye and Face Protection: The First Line of Defense
Chemical splash goggles are mandatory whenever handling this compound in solid or solution form.[6][7] Given the potential for serious eye irritation from boronic acids, standard safety glasses with side shields are considered insufficient.[3][4] In situations where there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions under pressure, a face shield should be worn in conjunction with chemical goggles.
Skin Protection: A Barrier Against Irritation
-
Gloves: Chemical-resistant gloves are essential to prevent skin contact.[7][8] Nitrile gloves are a common and effective choice for handling many laboratory chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.[8]
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times in the laboratory to protect against splashes and spills.[7] The lab coat should be fully buttoned with sleeves rolled down.
-
Full Body Protection: For large-scale operations or situations with a high risk of exposure, chemical-resistant aprons or coveralls may be necessary.[9]
-
Footwear: Closed-toe shoes are a fundamental requirement in any laboratory setting to protect against spills and falling objects.[7]
Respiratory Protection: Guarding Against Inhalation Hazards
Handling of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid as a powder presents a risk of inhalation, which may cause respiratory irritation.[1][4] Therefore, all weighing and transfer operations involving the solid material should be conducted in a certified chemical fume hood. If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[9] The type of respirator should be selected based on a thorough risk assessment of the specific procedure.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid.
Caption: PPE selection workflow for handling 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid.
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling and Operational Protocol
-
Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station and verify they are operational.
-
Engineering Controls: All manipulations of the solid compound or its concentrated solutions should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[10][11]
-
Weighing: When weighing the solid, use a spatula to transfer the material and avoid creating dust.[12] Perform this task in a fume hood or a ventilated balance enclosure.
-
Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly clamped and that the reaction setup is secure.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[2][11]
Spill Management
In the event of a spill, it is crucial to have a plan in place.[6]
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess: Evaluate the extent of the spill and the associated hazards.
-
Contain: For small spills of solid material, carefully sweep it up using non-sparking tools and place it in a labeled container for disposal.[13] For liquid spills, use an inert absorbent material to contain the spill.
-
Clean: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials should be disposed of as hazardous waste.
Disposal Plan
All waste containing 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid, including empty containers, contaminated gloves, and absorbent materials, should be treated as hazardous waste.[1]
-
Segregation: Do not mix boronic acid waste with other waste streams unless it is part of a reaction mixture.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and a description of the contents.
-
Storage: Store waste in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed contractor.[14][15] For larger quantities, the waste may need to be dissolved in a combustible solvent and incinerated in a chemical incinerator with an afterburner and scrubber.[15]
Summary of Recommended Personal Protective Equipment
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Chemical Goggles | Nitrile Gloves | Lab Coat | Work in a chemical fume hood. Respirator if hood is unavailable or insufficient. |
| Preparing Solutions | Chemical Goggles (Face shield for larger volumes) | Nitrile Gloves | Lab Coat | Work in a chemical fume hood. |
| Running Reaction | Chemical Goggles | Nitrile Gloves | Lab Coat | As needed based on reaction conditions and other reagents. |
| Work-up/Purification | Chemical Goggles (Face shield for larger volumes) | Nitrile Gloves | Lab Coat | Work in a chemical fume hood. |
By adhering to these guidelines, researchers can confidently and safely handle 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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ECP Labchem. (n.d.). Safety Data Sheet: Boric acid AR Granular. Retrieved from [Link]
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Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
